
2-(1,4-Oxathian-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Oxathian-2-yl)acetic acid is an organic compound with the molecular formula C6H10O3S It is a derivative of oxathiane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-oxathian-2-yl)acetic acid typically involves the intramolecular dehydration of 2-(2-hydroxyethylthio)acetic acid . This precursor hydroxy-acid is formed by the hydrolysis of the product obtained from the free radical addition of thioglycolic acid to vinyl acetate . The reaction conditions for this synthesis often include the use of potassium fluoride in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route mentioned above to achieve higher yields and purity, possibly through the use of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Oxathian-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Oxathian-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(1,4-oxathian-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its sulfur atom can participate in redox reactions, while the carboxylic acid group can undergo typical acid-base reactions. These interactions enable the compound to exert its effects in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxathian-2-one: A closely related compound with similar chemical properties.
5-Methyl-1,4-oxathian-2-one: Another derivative with a methyl group substitution.
1,4-Oxathiepan-2-one: A compound with an additional methylene group in the ring structure.
Uniqueness
2-(1,4-Oxathian-2-yl)acetic acid is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms
Eigenschaften
CAS-Nummer |
1520913-06-7 |
|---|---|
Molekularformel |
C6H10O3S |
Molekulargewicht |
162.21 g/mol |
IUPAC-Name |
2-(1,4-oxathian-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O3S/c7-6(8)3-5-4-10-2-1-9-5/h5H,1-4H2,(H,7,8) |
InChI-Schlüssel |
UNUOQPWHUPOJRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(O1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


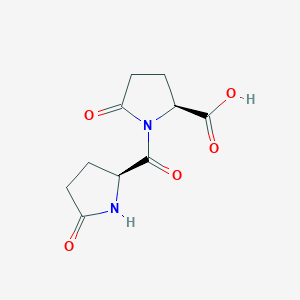

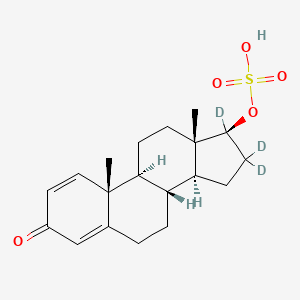
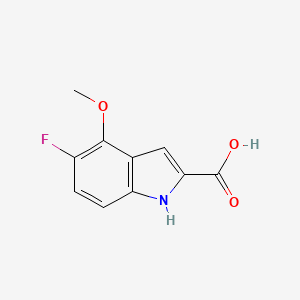

![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)
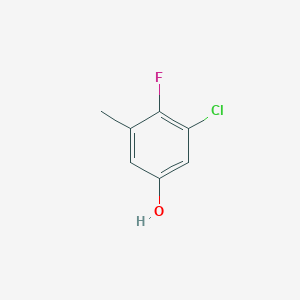
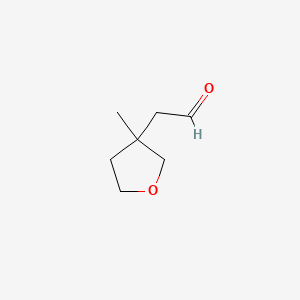
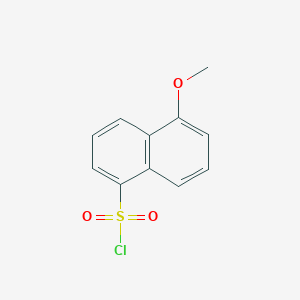

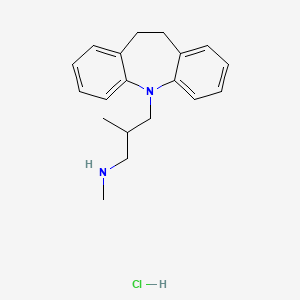
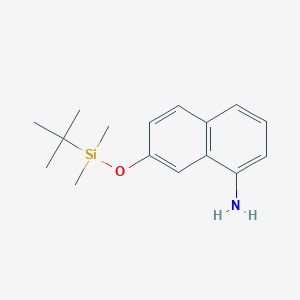
![Tert-butyl1'-(aminomethyl)-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1-carboxylatehydrochloride](/img/structure/B13450771.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B13450775.png)
